Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate
Overview
Description
Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a complex organic compound with a molecular formula of C20H21N3O2. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyridinylmethyl group: This step involves the nucleophilic substitution of a suitable pyridine derivative onto the quinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, where halogenated reagents can replace the amino group.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions .
Scientific Research Applications
Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate involves its interaction with various molecular targets. It can bind to DNA and RNA, interfering with their replication and transcription processes. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and signal transduction pathways .
Comparison with Similar Compounds
Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a similar quinoline core but differs in its side chains and functional groups.
Quinoline N-oxide: This compound is an oxidized form of quinoline and is used in various chemical reactions as an intermediate.
Quinacrine: Another quinoline derivative, quinacrine is used as an antiprotozoal and antirheumatic agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridinylmethyl group, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 6,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-25-20(24)17-12-23-18-14(3)8-13(2)9-16(18)19(17)22-11-15-6-5-7-21-10-15/h5-10,12H,4,11H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNYOHVLCHQBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155349 | |
Record name | Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442151-51-1 | |
Record name | Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442151-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.